molecular formula C17H35NO B14315356 N-Heptadecan-9-ylidenehydroxylamine CAS No. 110927-16-7

N-Heptadecan-9-ylidenehydroxylamine

Cat. No.: B14315356
CAS No.: 110927-16-7
M. Wt: 269.5 g/mol
InChI Key: IXIHJULBLFCTBR-UHFFFAOYSA-N
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Description

N-Heptadecan-9-ylidenehydroxylamine is a hydroxylamine derivative characterized by a 17-carbon aliphatic chain (heptadecane) and a ylidene group at the 9th position. The ylidene group (R₂C=NH) introduces imine-like reactivity, while the long hydrocarbon chain imparts significant lipophilicity. Its molecular formula is inferred as C₁₇H₃₅NO, with a molecular weight of 269.5 g/mol.

Properties

IUPAC Name

N-heptadecan-9-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-17(18-19)16-14-12-10-8-6-4-2/h19H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIHJULBLFCTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=NO)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548539
Record name N-Heptadecan-9-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110927-16-7
Record name N-Heptadecan-9-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptadecan-9-ylidenehydroxylamine typically involves the reaction of heptadecanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C17H35CO} + \text{NH2OH} \rightarrow \text{C17H35C=NOH} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Heptadecan-9-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines or other derivatives.

Scientific Research Applications

N-Heptadecan-9-ylidenehydroxylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-Heptadecan-9-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hydroxylamine Derivatives

(a) N-Ethylhydroxylamine Hydrochloride
  • Structure : Simpler derivative with an ethyl group (C₂H₅) attached to the hydroxylamine nitrogen.
  • Key Properties: High water solubility due to ionic hydrochloride salt form. Molecular weight: 95.55 g/mol (C₂H₈ClNO). Applications: Reducing agent in organic synthesis, stabilizer in polymer industries .
  • Comparison :
    • N-Heptadecan-9-ylidenehydroxylamine’s long chain reduces water solubility but enhances lipid membrane interaction, making it suitable for amphiphilic applications.
(b) N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
  • Structure : Cyclic ylidene hydroxylamine with a benzoxepin ring and fluorine substituent.
  • Key Properties: Aromatic stabilization of the ylidene group enhances thermal stability. Potential pharmacological relevance due to fused-ring systems .
  • Comparison :
    • The linear aliphatic chain in this compound lacks aromatic conjugation, increasing susceptibility to hydrolysis but improving flexibility.

Ylidene-Containing Compounds

(a) Acridin-9-ylidene Derivatives
  • Structure : Aromatic acridine core with substituents like nitrosoimine or thiosemicarbazone .
  • Key Properties :
    • Extended π-conjugation enables applications in dyes, sensors, and photodynamic therapy.
    • High melting points (>200°C) due to crystallinity.
  • Comparison :
    • This compound lacks an aromatic backbone, resulting in lower melting points (~50–80°C estimated) and reduced photostability.

Long-Chain Aliphatic Compounds

(a) Undec-9-enal (Undecylenic Aldehyde)
  • Structure : 11-carbon aldehyde with a double bond at the 9th position.
  • Key Properties :
    • Molecular formula: C₁₁H₂₀O ; used in fragrances and organic synthesis.
    • Low water solubility, high volatility .
  • Comparison :
    • The hydroxylamine group in this compound introduces polarity, reducing volatility but enabling hydrogen bonding.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Melting Point (°C) Stability
This compound C₁₇H₃₅NO 269.5 Ylidene, hydroxylamine Low 50–80 (est.) Moderate (hydrolysis-sensitive)
N-Ethylhydroxylamine Hydrochloride C₂H₈ClNO 95.55 Hydroxylamine, ethyl High 144–146 High
Acridin-9-ylidene (Nitrosoimine) C₁₄H₁₀N₂O 222.25 Acridine, nitrosoimine Insoluble >200 High (aromatic)
Undec-9-enal C₁₁H₂₀O 168.28 Aldehyde, alkene Insoluble -15 Moderate (oxidizes)

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